molecular formula C9H14N2 B121550 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 155935-25-4

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B121550
M. Wt: 150.22 g/mol
InChI Key: DQCYRLXJSPENPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. AM-2201 is a potent agonist of the cannabinoid receptor CB1, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.

Biochemical And Physiological Effects

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hypothermia, and produce analgesia. It has also been shown to have anxiolytic and antidepressant effects. Additionally, 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is its potential for abuse and dependence. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.

Future Directions

There are several future directions for research on 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole. One area of interest is the potential therapeutic applications of this compound, particularly for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, as well as its potential for abuse and dependence. Finally, there is a need for the development of safer and more effective synthetic cannabinoids for use in scientific research.

Synthesis Methods

The synthesis of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a complex process that involves several steps. The starting material for the synthesis is 1-(5-fluoropentyl)-3-(1-naphthoyl)indole, which is reacted with dimethylamine to produce the intermediate 1-(5-fluoropentyl)-3-(1-naphthoyl)indole-2-carboxamide. This intermediate is then reacted with 2-methylamino-2-phenylpropan-1-one to produce 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole.

Scientific Research Applications

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been used in a variety of scientific research applications. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has also been used to study the effects of cannabinoids on the central nervous system, including their effects on behavior, cognition, and memory.

properties

CAS RN

155935-25-4

Product Name

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H2,1-2H3

InChI Key

DQCYRLXJSPENPG-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1CCCC2)C

Canonical SMILES

CC1=NN(C2=C1CCCC2)C

synonyms

1H-Indazole, 4,5,6,7-tetrahydro-1,3-dimethyl-

Origin of Product

United States

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